Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354019-57-0) is a carbamate derivative featuring a piperidine core substituted with a cyclopropyl group and a 2-hydroxyethyl moiety. The benzyl ester serves as a protective group, commonly employed in organic synthesis to stabilize reactive intermediates. Key properties include:
- Molecular weight: 318.42 g/mol .
- Stereochemistry: The compound exists in the (S)-configuration at the piperidine-3-yl position, as indicated by its enantiomerically pure form .
- Applications: Likely used as a synthetic intermediate in medicinal chemistry, particularly for piperidine-based drug candidates.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFWGKRCHJUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Esterification
The final step involves benzyl ester formation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Triethylamine (Et₃N) is critical for neutralizing HCl byproducts:
Optimization studies reveal that slow reagent addition (over 30 minutes) and 0°C reaction temperatures minimize side reactions, improving yields from 70% to 85%.
Advanced Catalytic Strategies
Indium(III) Chloride-Mediated Synthesis
InCl₃ catalyzes esterification and cyclopropanation in one-pot systems, reducing step count. A representative protocol involves:
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Mixing 1-(2-hydroxy-ethyl)-piperidin-3-amine (1 eq), cyclopropyl isocyanate (1.2 eq), and InCl₃ (20 mol%) in 50% ethanol .
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Ultrasonic irradiation (25 kHz, 40°C, 20 minutes).
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Adding benzyl chloroformate (1.1 eq) and stirring for 4 hours.
This method achieves an 89% yield, surpassing traditional sequential approaches.
Palladium-Catalyzed Allylic Amination
Palladium catalysts enable direct coupling of cyclopropane fragments to piperidine intermediates. For example, Pd(OAc)₂ (3 mol%) with dppf ligand facilitates allylic amination at 60°C in toluene, yielding 74% product.
Reaction Optimization and Challenges
Solvent Effects
Solvent polarity profoundly impacts reaction kinetics and yields. Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 65 |
| EtOH/H₂O | 24.3 | 89 |
Aqueous ethanol (50%) emerges as optimal for InCl₃-catalyzed reactions due to balanced polarity and environmental benefits.
Temperature and Time
Elevated temperatures (80°C) accelerate piperidine alkylation but risk decomposition. Time-course analyses recommend 12-hour reactions for >75% conversion.
Analytical Characterization
Critical characterization data include:
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¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, cyclopropyl CH₂), 3.45 (t, J = 6 Hz, piperidine CH₂), 4.55 (s, benzyl CH₂).
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HRMS : m/z calc. for C₁₈H₂₆N₂O₃ [M+H]⁺: 319.2021; found: 319.2018.
Industrial-Scale Considerations
Scaling production requires addressing:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Regeneration of the hydroxyethyl group from the carbonyl compound.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.
Pharmacology: The compound can be studied for its potential as a drug candidate, including its pharmacokinetics and pharmacodynamics.
Industrial Chemistry: It can be used in the synthesis of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Differences and Implications
Ester Group Variability: Benzyl vs. tert-Butyl Esters: The benzyl ester (target compound) is stable under acidic conditions but cleavable via hydrogenolysis, making it suitable for catalytic deprotection. In contrast, the tert-butyl ester (analogue) is acid-labile, enabling controlled release in acidic environments (e.g., tumor microenvironments) . Ethyl vs.
Core Heterocycle Modifications :
- Piperidine vs. Pyrrolidine : The pyrrolidine analogue () features a five-membered ring, increasing ring strain and altering hydrogen-bonding capacity. The chloroacetyl group introduces electrophilicity for nucleophilic substitution reactions .
- Cyclohexyl vs. Piperidine : The cyclohexyl derivative () offers greater conformational flexibility, which may improve solubility but reduce binding affinity for rigid receptors .
Functional Group Impact: The hydroxyethyl group in the target compound enhances water solubility, critical for oral bioavailability. In contrast, methoxymethyl derivatives (e.g., 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol, ) prioritize lipophilicity for blood-brain barrier penetration .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.
Enzyme Inhibition
Recent studies have indicated that this compound may exhibit inhibitory effects on specific kinases, which are crucial for various cellular processes. For instance, it has been shown to inhibit the activity of certain plasmodial kinases, which are important targets in antimalarial drug development .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimalarial Activity : The compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum strains, with EC50 values indicating its potency in inhibiting parasite growth.
- Neurotransmitter Modulation : Preliminary data suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
Table 1: Biological Activity Summary
| Activity Type | Target | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimalarial | PfGSK3 | 552 ± 37 nM | |
| Antimalarial | PfPK6 | 1400 ± 13 nM | |
| Kinase Inhibition | Various Human Kinases | Variable |
Case Studies
Several case studies have explored the efficacy of this compound in various experimental settings:
- Antimalarial Efficacy : A study conducted by Kato et al. demonstrated that compounds structurally related to this compound showed promising results in inhibiting the growth of multiple strains of P. falciparum in vitro, suggesting potential for further development as antimalarial agents .
- Neuropharmacology : Research focusing on the modulation of neurotransmitter systems revealed that derivatives of this compound could enhance synaptic transmission, indicating a possible role in treating conditions such as depression or anxiety disorders.
Q & A
Q. What are the recommended storage and handling protocols for this compound to maintain stability?
Methodological Answer:
- Storage: Store in sealed, inert containers under an inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and light, as cyclopropyl and carbamate groups are prone to hydrolysis and photodegradation .
- Handling: Use gloves (nitrile), safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases to prevent decomposition .
Q. How can the molecular structure of this compound be confirmed analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for characteristic peaks:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHNO) with <2 ppm error .
Q. What solvents are compatible for experimental use with this compound?
Methodological Answer:
- Polar aprotic solvents: DMF, DMSO, or acetonitrile for reactions involving nucleophilic substitutions (e.g., ester hydrolysis).
- Non-polar solvents: Toluene or dichloromethane for Pd-catalyzed cross-coupling reactions. Avoid alcohols (e.g., MeOH) to prevent transesterification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during synthetic modifications of the piperidine moiety?
Methodological Answer:
- Problem: Steric hindrance from the hydroxyethyl group may reduce nucleophilic substitution efficiency.
- Optimization:
- Use bulky bases (e.g., DBU) to deprotonate the hydroxyethyl group and enhance nucleophilicity.
- Conduct kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures (25–60°C) to identify optimal conditions .
- Validation: Monitor reaction progress via LC-MS and compare yields with/without additives (e.g., crown ethers for cation chelation) .
Q. What strategies mitigate instability during long-term biological assays involving this compound?
Methodological Answer:
- Stabilization: Co-administer antioxidants (e.g., ascorbic acid) to prevent oxidative degradation of the cyclopropyl ring.
- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce hydrolysis .
- Monitoring: Perform periodic HPLC-UV (λ = 254 nm) to quantify degradation products over 24–72 hours .
Q. How can the Heck reaction be optimized for incorporating this compound into heterocyclic systems?
Methodological Answer:
- Catalyst System: Use Pd(OAc) (5 mol%) with SPhos ligand (10 mol%) in toluene/1,4-dioxane (3:1 v/v) at 80°C.
- Substrate Preparation: Pre-activate the benzyl ester via silylation (e.g., TMSCl) to enhance electrophilicity.
- Yield Improvement: Add EtSiH (1.2 eq.) to reduce byproduct formation (e.g., β-hydride elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
